5-Sec-butylbarbituric acid

Description

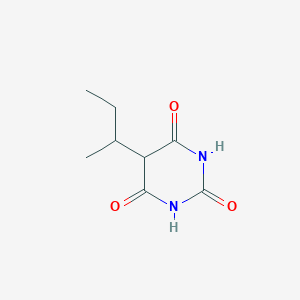

Structure

3D Structure

Propriétés

IUPAC Name |

5-butan-2-yl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-4(2)5-6(11)9-8(13)10-7(5)12/h4-5H,3H2,1-2H3,(H2,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHUPMYFIGUZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872979 | |

| Record name | 5-(Butan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14077-79-3, 73256-34-5 | |

| Record name | NSC27275 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC21064 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Butan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Sec Butylbarbituric Acid and Its Analogues

Classical Synthetic Routes to the Barbituric Acid Core

The foundational structure, barbituric acid, must first be constructed before specific derivatives can be synthesized. Several classical methods have been established for this purpose.

Malonic Ester Condensation with Urea (B33335)

The most traditional and widely recognized method for synthesizing the barbituric acid core is the condensation reaction between a malonic ester (typically diethyl malonate) and urea. gatech.eduorgsyn.org This reaction is a cornerstone of barbiturate (B1230296) synthesis. tifr.res.in It is generally carried out in the presence of a strong base, which acts as a condensing agent. Sodium ethoxide is commonly used for this role. orgsyn.org

The process begins with the dissolution of sodium metal in absolute ethanol (B145695) to form sodium ethoxide. To this solution, diethyl malonate is added, followed by a solution of dry urea in hot ethanol. The mixture is then refluxed, causing a solid sodium salt of the barbiturate to precipitate. Subsequent acidification of the aqueous solution of this salt yields the barbituric acid, which can be collected by filtration. orgsyn.org This method can be adapted to produce 5,5-disubstituted barbituric acids by starting with an appropriately substituted diethyl malonate. gatech.edu

Alternative Cyclization Strategies

While the malonic ester condensation is prevalent, alternative strategies for forming the barbituric acid ring exist. These methods often involve different starting materials or condensing agents.

One early method, developed by Édouard Grimaux in 1879, involved the reaction of malonic acid and urea in the presence of phosphorus oxychloride (POCl₃), which acts as a powerful dehydrating agent to facilitate the cyclization. wikipedia.org A similar approach uses acetic anhydride (B1165640) to treat a solution of malonic acid and urea in acetic acid. orgsyn.org

Another distinct synthetic route involves the condensation of malonamide (B141969) or its C-alkylated derivatives with ethyl carbonate. This reaction has been successfully carried out using sodium hydroxide (B78521) as the condensing agent in a liquid ammonia (B1221849) solvent system. dss.go.th This method is also notable for the synthesis of the requisite C-alkylated malonamides, which can be prepared in high yields by alkylating malonamide with sodium hydroxide in liquid ammonia. dss.go.th Additionally, the barbituric acid core can be formed by treating malonamides with phosgene. dss.go.thpitt.edu

Targeted Synthesis of 5-Sec-butylbarbituric Acid and its Direct Derivatives

The synthesis of the title compound, this compound, and its derivatives involves specific strategies to introduce the sec-butyl group and other functionalities at the C5 position of the barbituric acid ring.

Alkylation Strategies at the C5 Position (e.g., introduction of sec-butyl group)

The introduction of alkyl groups at the C5 position is a critical step that imparts specific pharmacological properties to the barbiturate molecule. mdpi.com The methylene (B1212753) group at the C5 position of barbituric acid is flanked by two carbonyl groups, making its protons acidic and the carbon atom nucleophilic upon deprotonation. scielo.org.mx This reactivity allows for alkylation reactions.

The general strategy involves the alkylation of barbituric acid or a 5-mono-substituted barbituric acid with an alkyl halide in the presence of a base. nih.gov this compound itself is a known intermediate in the synthesis of more complex barbiturates like Talbutal (5-allyl-5-sec-butylbarbituric acid). dntb.gov.uaresearchgate.netrsc.org The synthesis can proceed in a stepwise manner. One approach is to first prepare a 5-mono-substituted barbituric acid by condensing a mono-substituted malonic ester with urea. Subsequently, a second substituent, such as the sec-butyl group, can be introduced at the C5 position. nih.gov Alternatively, a disubstituted malonic ester can be synthesized first and then condensed with urea to form the final 5,5-disubstituted barbituric acid. nih.gov

Synthesis of 5-sec-butyl-5-(2'-alkoxyallyl)barbituric Acid Derivatives (e.g., methoxyallyl, ethoxyallyl)

Specific derivatives of this compound have been synthesized for research purposes. A notable example is the preparation of 5-sec-butyl-5-(2'-alkoxyallyl)barbituric acids. These compounds are synthesized by the alkylation of this compound (referred to as mono-sec-butyl barbituric acid in the source) with a 2-alkoxyallyl halide. nih.gov

For the synthesis of 5-sec-butyl-5-(2'-methoxyallyl)barbituric acid, this compound is dissolved in a sodium hydroxide solution. To this, 2-methoxyallyl bromide is added, and the mixture is shaken for several hours. The resulting solid product is then isolated and purified by recrystallization. nih.gov A similar procedure is used to prepare 5-sec-butyl-5-(2'-ethoxyallyl)barbituric acid, where 2-ethoxyallyl chloride is used as the alkylating agent. nih.gov

| Product | Starting Barbiturate | Alkylating Agent | Reaction Conditions | Resulting Product Melting Point | Reference |

|---|---|---|---|---|---|

| 5-sec-butyl-5-(2'-methoxyallyl)barbituric acid | This compound | 2-methoxyallyl bromide | 1N NaOH, CuSO₄, mechanical shaking for 3 hours | 174.5-176 °C | nih.gov |

| 5-sec-butyl-5-(2'-ethoxyallyl)barbituric acid | This compound | 2-ethoxyallyl chloride | 1N NaOH, CuSO₄, mechanical shaking for 20 hours | 194-195 °C | nih.gov |

Specific Reaction Conditions and Catalysis in Derivative Synthesis

The synthesis of barbiturates and their derivatives often relies on specific catalysts and reaction conditions to ensure good yields and purity.

In the classical malonic ester condensation, sodium ethoxide in absolute ethanol is the standard condensing agent, with the reaction often heated to reflux at around 110°C for several hours. orgsyn.org For the subsequent alkylation at the C5 position to produce derivatives, different conditions are employed. The synthesis of 5-sec-butyl-5-(2'-alkoxyallyl) derivatives, for instance, is performed in an aqueous sodium hydroxide solution at room temperature with mechanical shaking. nih.gov

Catalysis plays a significant role in these transformations. In the synthesis of the alkoxyallyl derivatives mentioned, a small amount of copper sulfate (B86663) (CuSO₄) is added to the reaction mixture. nih.gov While the classical condensation uses a stoichiometric amount of a strong base like sodium ethoxide, modern methods have explored catalytic approaches. For example, iron-catalyzed C(5)-alkylation of barbituric acids has been developed as an earth-abundant metal-catalyzed process. tifr.res.in Phase transfer catalysis has also been employed for the synthesis of spiro-barbiturates, using catalysts like tetrabutylammonium (B224687) hydrogen sulfate (TBAHSO₄) in a DMF-K₂CO₃ system. researchgate.net

Synthesis of Key Substituted Analogues of this compound

The pharmacological and chemical profile of barbiturates is largely dictated by the nature of the substituents at the C-5 position of the pyrimidine (B1678525) ring. mdpi.com Consequently, the synthesis of analogues with varied substituents at this and other positions is of significant interest.

N-Alkylation Strategies for Barbituric Acid Derivatives

The introduction of alkyl groups at the nitrogen atoms (N1 and N3) of the barbituric acid ring is a critical strategy for modifying the properties of these compounds. mdpi.com While direct alkylation of barbituric acid can be unselective, leading to a mixture of products alkylated at the N1, N3, and C5 positions, more controlled methods have been developed. google.comgoogle.com

One successful strategy involves the condensation of dialkylated malonate esters with urea, followed by a subsequent N-alkylation step. google.comgoogle.com This approach allows for the initial installation of the desired C5 substituent, such as the sec-butyl group, followed by the controlled addition of alkyl groups to the nitrogen atoms. The choice of the alkylating agent and reaction conditions is crucial for achieving the desired N-substituted product. mdpi.com For instance, the use of different N-substituents can lead to pro-chiral molecules, which can then be used to generate stereocenters within the barbituric acid ring. mdpi.com

Another approach involves the use of N-alkylated urea in the initial cyclization reaction with a suitably substituted diethyl malonate. google.comgoogle.com This method directly incorporates one or two N-alkyl groups during the ring formation. The reactivity of the barbituric acid conjugate base allows for either C-alkylation or O-alkylation, depending on the electrophile and reaction conditions. mdpi.com

Table 1: N-Alkylation Strategies for Barbituric Acid Derivatives

| Strategy | Description | Key Features |

| Post-condensation N-alkylation | Condensation of a dialkyl malonate with urea, followed by alkylation of the resulting barbiturate. | Allows for initial C5-substitution followed by controlled N-alkylation. google.comgoogle.com |

| N-Alkylated Urea Condensation | Cyclization of a substituted diethyl malonate with an N-alkylated urea. | Directly incorporates N-alkyl groups during ring formation. google.comgoogle.com |

| Enantioselective Alkylation | Use of chiral catalysts to introduce alkyl groups enantioselectively. | Creates stereocenters within the barbituric acid ring. mdpi.comresearchgate.net |

C2-Thionation and Other Heteroatom Modifications

Modifications to the carbonyl groups of the barbituric acid ring, particularly at the C2 position, significantly influence the electronic properties and reactivity of the molecule. The replacement of the C2 oxygen with a sulfur atom, a process known as thionation, yields thiobarbiturates. These derivatives often exhibit different chemical and biological profiles compared to their oxygen analogues. researchgate.net Thiobarbiturates can display superior electrophilicity, which can be attributed to the higher positive polarization of the nitrogen atoms in the thiobarbiturate versus the barbiturate. researchgate.net

The synthesis of thiobarbiturates is typically achieved by using thiourea (B124793) in the condensation reaction with a substituted malonic ester instead of urea. This one-step process directly incorporates the sulfur atom into the heterocyclic ring. Other heteroatom modifications, although less common, can also be envisioned to further diversify the chemical space of barbituric acid derivatives.

Table 2: C2-Heteroatom Modifications of Barbituric Acid

| Modification | Reagent | Resulting Compound | Key Feature |

| Thionation | Thiourea | Thiobarbituric acid derivative | Increased electrophilicity compared to barbiturates. researchgate.net |

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, have emerged as powerful tools for the synthesis of complex barbituric acid derivatives. mdpi.comresearchgate.netscispace.com These reactions are highly atom-economical and often allow for the rapid generation of molecular diversity from simple starting materials. mdpi.com

A variety of MCRs have been developed for the synthesis of fused and spiro-barbiturate derivatives. For example, the Biginelli reaction and its variations have been used to produce dihydropyrimidinones and related structures. brieflands.com Other MCRs involve the reaction of barbituric acid with aldehydes and other components to create complex heterocyclic systems. mdpi.comresearchgate.netresearchgate.net For instance, a four-component reaction of ethyl acetoacetate, hydrazine (B178648) hydrate, an aldehyde, and barbituric acid can yield pyrazolyl barbiturates. nih.gov These reactions can be catalyzed by various catalysts, including acids, bases, and nanocatalysts, and are often performed under environmentally benign conditions. mdpi.combrieflands.com

MCRs have been successfully employed to synthesize a wide range of barbiturate-based compounds, including:

Pyrano-fused pyrimidines mdpi.com

Spiro-oxindole derivatives mdpi.commdpi.com

Chromeno-based barbituric acid derivatives mdpi.com

Pyrido-pyrimidine derivatives mdpi.com

These reactions offer a highly efficient and versatile platform for the construction of complex molecular architectures based on the barbituric acid scaffold.

Optimization Strategies and Green Chemistry Principles in Barbiturate Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. This trend is also reflected in the synthesis of barbituric acid and its derivatives, where green chemistry principles are increasingly being applied. tsijournals.comacs.org

Key green chemistry strategies employed in barbiturate synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol, or conducting reactions under solvent-free conditions. brieflands.comtsijournals.comacs.org

Catalysis: Employing catalysts, including reusable heterogeneous catalysts and nanocatalysts, to improve reaction efficiency and reduce waste. mdpi.combrieflands.com

Energy Efficiency: Utilizing energy-efficient methods such as microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. mdpi.comacs.org

Atom Economy: Designing reactions, such as MCRs, that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. mdpi.comacs.org

Reduction of Derivatives: Avoiding the use of protecting groups and other derivatives to simplify synthetic routes and reduce the number of reaction steps. acs.org

For example, the Knoevenagel condensation of barbituric acid with aldehydes has been successfully carried out using a grinding method with a solid catalyst like sodium acetate (B1210297) at room temperature without any solvent, resulting in high yields and short reaction times. tsijournals.com Similarly, the use of sulfonic acid functionalized SBA-15 as a recyclable nanoporous solid acid catalyst has been shown to be effective in the Biginelli-like synthesis of spiro-barbituric acid derivatives under solvent-free conditions. brieflands.com The development of such green synthetic protocols is crucial for the sustainable production of barbiturates and their analogues.

Pharmacological and Neuropharmacological Mechanisms of 5 Sec Butylbarbituric Acid

Modulation of Gamma-Aminobutyric Acid (GABA) Receptors

The principal mechanism of action for barbiturates is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. europa.euwikipedia.org GABA is the main inhibitory neurotransmitter in the central nervous system, and its receptor, the GABA-A receptor, is a ligand-gated ion channel that permits the influx of chloride ions. patsnap.com Barbiturates bind to a specific site on the GABA-A receptor complex, which is distinct from the binding sites for both GABA itself and another class of modulators, the benzodiazepines. europa.euwikipedia.org This binding potentiates the effect of GABA, leading to an enhanced inhibitory signal. europa.eu

The action of barbiturates like butabarbital and secobarbital involves binding to a site associated with the chloride ionophore of the GABA-A receptor. patsnap.comwikipedia.org This interaction does not increase the frequency of channel opening but rather prolongs the duration for which the channel remains open in response to GABA binding. wikipedia.orggpatindia.commedscape.com The result is an increased flow of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential. patsnap.com At higher concentrations, barbiturates can also act as direct agonists, opening the GABA-A receptor channel even in the absence of GABA, which contributes to their higher toxicity compared to benzodiazepines. wikipedia.orgmedscape.com

Allosteric Modulation of Chloride Ion Channel Function

The primary electrophysiological consequence of barbiturate (B1230296) binding to the GABA-A receptor is the allosteric modulation of its integrated chloride ion channel. patsnap.com Unlike agonists that bind to the orthosteric site (the GABA binding site), allosteric modulators bind to a different location on the receptor protein to influence its function. patsnap.com

Barbiturates are positive allosteric modulators that enhance the receptor's response to GABA. wikipedia.org The key feature of their mechanism is increasing the mean open time of the chloride channel. patsnap.comgpatindia.commedscape.com This leads to a more significant and prolonged influx of chloride ions (Cl⁻) into the neuron upon GABA binding. patsnap.com The increased intracellular negative charge hyperpolarizes the neuron's membrane potential, moving it further from the threshold required to initiate an action potential. This potentiation of GABAergic inhibition is the fundamental basis for the sedative and hypnotic effects of the barbiturate class. drugbank.compharmacompass.com

Neurotransmitter System Interactions Beyond the GABAergic System

Glutamate (B1630785) Receptors : Barbiturates act as antagonists at ionotropic glutamate receptors, which mediate the majority of fast excitatory synaptic transmission in the brain. researchgate.net This inhibitory action on the excitatory system complements their enhancement of the GABAergic inhibitory system.

AMPA and Kainate Receptors : Barbiturates directly inhibit α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate type glutamate receptors. wikipedia.orgwikipedia.orgresearchgate.net This blockade of excitatory signaling is a significant component of their central nervous system depressant effects. Studies in cortical slices have shown that pentobarbital (B6593769) can depress responses to quisqualate and kainate. acnp.org

NMDA Receptors : The effect on N-methyl-D-aspartate (NMDA) receptors is less pronounced. While some studies show that anesthetic barbiturates can inhibit NMDA responses, this often occurs at concentrations higher than those required for their primary effects. karger.comnih.gov Interestingly, other studies have found that barbiturates can potentiate NMDA-induced neurotoxicity, possibly through effects on mitochondrial function. nih.govresearchgate.net

Neuronal Acetylcholine (B1216132) Receptors : Certain barbiturates, such as butabarbital, have been shown to inhibit neuronal nicotinic acetylcholine (nACh) receptors, which would further contribute to a decrease in neuronal excitability and neurotransmitter release. drugbank.compharmacompass.com

Voltage-Gated Calcium Channels : At higher concentrations, barbiturates can inhibit P/Q-type voltage-gated calcium channels. wikipedia.orgresearchgate.net This action reduces the calcium-dependent release of neurotransmitters, including the excitatory transmitter glutamate. researchgate.net

| Target Receptor/Channel | Effect of Barbiturates (Class Effect) | Example Compound(s) | Reference |

|---|---|---|---|

| GABA-A Receptor | Positive Allosteric Modulator (Increases channel open duration) | Butabarbital, Secobarbital, Talbutal | patsnap.comwikipedia.orgpathbank.org |

| AMPA Receptor | Antagonist/Inhibitor | Butabarbital, Pentobarbital | wikipedia.orgwikipedia.orgresearchgate.net |

| Kainate Receptor | Antagonist/Inhibitor | Butabarbital, Pentobarbital | wikipedia.orgdrugbank.comacnp.org |

| NMDA Receptor | Inhibitor (at high concentrations) | Pentobarbital, Secobarbital | karger.comnih.gov |

| Nicotinic Acetylcholine Receptor | Inhibitor | Butabarbital | drugbank.compharmacompass.com |

| P/Q-Type Calcium Channel | Inhibitor (at high concentrations) | General Barbiturates | wikipedia.orgresearchgate.net |

Electrophysiological Effects of Barbiturates

The electrophysiological effects of barbiturates are a direct result of their molecular actions on ion channels. The defining effect is the enhancement of GABA-A receptor-mediated chloride currents, which can be measured using techniques like the two-electrode voltage-clamp in Xenopus oocytes or patch-clamp recordings in cultured neurons. acnp.org

Cellular and Molecular Basis of Action

On a molecular level, the basis of action for 5-Sec-butylbarbituric acid, as with other barbiturates, is its ability to bind to allosteric sites on multiple ligand-gated ion channels. wikipedia.orgresearchgate.net The primary target is the GABA-A receptor, where binding to a pocket formed by the transmembrane domains of the α and β subunits potentiates inhibitory neurotransmission. researchgate.net A secondary molecular action is the blockade of the ion pores of AMPA and kainate receptors, which dampens excitatory neurotransmission. wikipedia.orgacnp.org

At the cellular level, this dual molecular mechanism results in a powerful suppression of neuronal excitability. drugbank.com The potentiation of GABAergic inhibition and reduction of glutamatergic excitation leads to the range of effects characteristic of barbiturates, from sedation to anesthesia. drugbank.com An additional cellular mechanism that has been identified is the inhibition of mitochondrial respiratory chain function by some barbiturates. nih.gov This can affect cellular energetics and, under conditions of high metabolic demand or excitotoxic stress, may potentiate neuronal injury. nih.govresearchgate.net

Metabolism and Pharmacokinetics of 5 Sec Butylbarbituric Acid

Biotransformation Pathways of Barbiturates

Barbiturates undergo extensive biotransformation to terminate their biological activity, converting lipophilic compounds into more water-soluble metabolites that can be readily excreted. nih.govwikipedia.org The primary route of metabolism for many barbiturates is oxidation of the side chains attached to the fifth carbon atom of the ring structure. wikipedia.orgpatsnap.com

The liver is the principal site for the metabolism of most drugs, including barbiturates. openanesthesia.org This process occurs in two main phases. Phase I reactions, which include oxidation, reduction, and hydrolysis, are primarily catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP450). openanesthesia.orgyoutube.com For barbiturates, oxidation is the most significant Phase I metabolic pathway. nih.gov

The CYP450 system, located within the smooth endoplasmic reticulum of hepatocytes, is responsible for metabolizing approximately 70-80% of all drugs in clinical use. openanesthesia.org Barbiturates, including 5-sec-butylbarbituric acid (also known as butabarbital), are metabolized by these enzymes. nih.govnih.gov Furthermore, many barbiturates are known inducers of the CYP450 system. nih.govnih.gov Chronic administration can lead to an increase in the activity of these microsomal enzymes, which can accelerate the metabolism of the barbiturate (B1230296) itself and other co-administered drugs. nih.gov Studies in rats have shown that barbiturates such as phenobarbital (B1680315) and butabarbital can induce hepatic microsomal enzymes, specifically isoforms like CYP2B1 and CYP2B2. nih.govresearchgate.netnih.gov Barbiturates have also been noted as potential inducers of the CYP3A4 isozyme. wikipedia.org

| Enzyme Family | Specific Isoform(s) | Role in Barbiturate Metabolism | Reference |

|---|---|---|---|

| CYP2B | CYP2B1, CYP2B2 | Induced by phenobarbital in rat models; involved in hepatic metabolism. | researchgate.netnih.gov |

| CYP3A | CYP3A4 | Can be induced by barbiturates, potentially affecting the metabolism of numerous other drugs. | wikipedia.org |

Metabolic Fate of the Sec-butyl Moiety in vivo

The chemical structure of this compound features a sec-butyl group at the C5 position, which is a primary target for metabolic enzymes. wikipedia.org The main pathway for terminating the activity of butabarbital involves the oxidation of this alkyl side chain. wikipedia.org This biotransformation results in the formation of more polar metabolites, such as alcohols, ketones, phenols, or carboxylic acids, which are more easily excreted by the kidneys. wikipedia.org While direct studies on the sec-butyl group are specific, the metabolism of similar alkyl moieties, such as the tert-butyl group, often involves hydroxylation by various CYP450 enzymes. hyphadiscovery.com This suggests that the sec-butyl group likely undergoes hydroxylation at one of its carbon atoms as a key step in its metabolic degradation.

In Vivo and In Vitro Metabolic Studies

The pharmacokinetic and metabolic properties of barbiturates have been extensively investigated using a variety of experimental models, both in living organisms (in vivo) and in laboratory settings (in vitro). ru.nl These studies are essential for understanding the relationship between a drug's chemical structure, its metabolic fate, and its kinetic behavior in the body. ru.nl

Rat models are frequently used to study the pharmacokinetics of barbiturates. nih.govnih.gov These in vivo studies allow researchers to observe the absorption, distribution, metabolism, and excretion of a compound in a whole-organism setting. Following intravenous administration, the decline in plasma concentration of many barbiturates is often described by a two-compartment model, indicating an initial distribution phase followed by a slower elimination phase. ru.nl Physiologically based pharmacokinetic (PBPK) models have also been developed for some barbiturates to simulate the drug's time course in various organs and tissues. nih.gov Such studies in rats have confirmed that barbiturates are primarily eliminated by metabolic conversion in the liver. ru.nl

| Barbiturate(s) Studied | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Butobarbital, Phenobarbital, others | Rat | Demonstrated induction of hepatic microsomal drug-metabolizing enzyme systems. | nih.gov |

| Various Barbiturates | Rat | Blood concentration curves were analyzed according to a two-compartment model. Elimination occurs mainly by metabolic conversion. | ru.nl |

| Hexobarbital, Phenobarbital, Thiopental | Rat | A physiologically based pharmacokinetic model was developed; in vivo tissue distribution ratios were necessary for accurate prediction. | nih.gov |

| N-n-butyl barbital | Rat | Investigated the distribution of the drug and its metabolites in various tissues. | nih.gov |

In vitro systems provide a controlled environment to investigate specific aspects of drug metabolism, bridging the gap between enzymatic processes and whole-body clearance. ru.nl These methods range from the intact perfused rat liver to subcellular fractions like microsomes. ru.nl

Perfused Liver: This technique maintains the structural and functional integrity of the liver, allowing for the study of drug uptake, metabolism, and biliary excretion in a system that closely mimics in vivo conditions. ru.nlnih.gov

Isolated Hepatocytes: Liver cells (hepatocytes) can be isolated and used to study metabolic rates and pathways. nih.gov Studies have shown that for barbiturates, the metabolic data obtained from hepatocytes are comparable to those from intact perfused liver experiments. nih.gov However, some research has noted differences in metabolite profiles between hepatocytes and live animals for certain compounds like phenobarbital, highlighting the importance of model selection. nih.gov

Microsomes: These are vesicle-like artifacts formed from the endoplasmic reticulum when cells are broken down. nih.gov Liver microsomes are a rich source of CYP450 enzymes and are widely used for determining metabolic stability, identifying metabolites, and studying enzyme kinetics (e.g., Vmax and Km). researchgate.netnih.govnih.gov

| System | Description | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Perfused Liver | Intact liver maintained outside the body with a continuous supply of oxygenated medium. | Preserves organ architecture and physiological processes (uptake, metabolism, excretion). | Technically complex, lower throughput. | ru.nlnih.gov |

| Isolated Hepatocytes | Individual liver cells cultured in suspension or as a monolayer. | Contains a full complement of metabolic enzymes and cofactors; good correlation with in vivo for some compounds. | Limited viability; potential for altered enzyme expression over time. | ru.nlnih.govnih.gov |

| Liver Microsomes | Subcellular fraction containing enzymes from the endoplasmic reticulum (e.g., CYPs, UGTs). | Easy to prepare and store, high throughput, ideal for enzyme kinetics and reaction phenotyping. | Lacks cytosolic enzymes and cofactors; does not account for cellular uptake or transport. | researchgate.netnih.govnih.gov |

Excretion Pathways of this compound and its Metabolites

The elimination of this compound, also known as butabarbital or butobarbitone, from the body is a process primarily driven by hepatic metabolism followed by the renal excretion of its metabolic products. The parent compound itself is extensively metabolized, with only a minor fraction of the administered dose being excreted unchanged in the urine.

The primary route of excretion for this compound and its metabolites is through the kidneys and into the urine. drugbank.comwikipedia.org The metabolic products are generally more polar, water-soluble compounds, which facilitates their renal clearance. wikipedia.org These metabolites can include polar alcohols, ketones, phenols, or carboxylic acids. wikipedia.org

Detailed research into the human metabolism of this compound has identified specific metabolites and quantified their excretion in urine. One significant study found that after oral administration of a 200 mg dose of butobarbitone, a substantial portion of the drug was recovered in the urine as metabolites over a period of six days. In this study, 5.4% of the dose was excreted as unchanged this compound, while 28.2% was eliminated as the 3'-hydroxy metabolite. oup.com This study also identified a new metabolite, 3'-ketobutobarbitone. oup.com

Another identified metabolic pathway involves the oxidation of the sec-butyl side chain to form 5-ethyl-5-(1-methyl-2-carboxyethyl) barbituric acid, which is then excreted in the urine. nih.gov While the specific percentage of this metabolite in urine has not been quantified in available literature, its formation represents a key route of biotransformation.

The extent of urinary excretion of the unchanged drug can be influenced by physiological factors. Research has indicated a significant negative relationship between the cumulative urinary excretion of butobarbitone and the percentage of ideal body weight, suggesting that the drug's distribution into adipose tissue can affect its elimination profile. nih.gov

The following table summarizes the urinary excretion data for this compound and its identified metabolites based on available research findings.

Urinary Excretion of this compound and its Metabolites in Humans

| Compound | Percentage of Oral Dose Excreted in Urine | Study Population/Conditions |

| This compound (Unchanged) | 5.4% | Following a single 200 mg oral dose over six days. |

| 3'-hydroxy-5-sec-butylbarbituric acid | 28.2% | Following a single 200 mg oral dose over six days. |

| 3'-keto-5-sec-butylbarbituric acid | Detected, but not quantified | Identified as a metabolite in human urine. |

| 5-ethyl-5-(1-methyl-2-carboxyethyl) barbituric acid | Not quantified | Identified as a metabolite in human urine. |

Advanced Analytical Methodologies for 5 Sec Butylbarbituric Acid

Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, provides the necessary separation power to isolate 5-Sec-butylbarbituric acid from other substances. High-performance liquid chromatography and gas chromatography are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its advanced counterpart, UPLC, are widely used for the analysis of barbiturates due to their high resolution and sensitivity. ijsra.netresearchgate.net These methods separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Research Findings: Reverse-phase HPLC is the most common approach for barbiturate (B1230296) analysis, frequently utilizing octadecyl silica (B1680970) (C18) columns. ijsra.netresearchgate.net The separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. ijsra.net For instance, one method specifies a mobile phase of acetonitrile, water, and phosphoric acid for the analysis of 5-butylbarbituric acid on a Newcrom R1 reverse-phase column. sielc.com For applications compatible with mass spectrometry, formic acid is often substituted for phosphoric acid. sielc.com

UPLC systems, which use smaller particle-size columns, offer faster analysis times and improved separation efficiency compared to traditional HPLC. ijsra.netsielc.com UPLC methods can significantly reduce sample loss and save time, especially when compared to techniques like GC/MS that require extensive extraction and derivatization steps. ijsra.net A UPLC-based separation for barbiturates can be achieved in as little as 8.5 minutes, which is comparable to many GC methods. waters.com

Below is a table summarizing typical HPLC/UPLC conditions for barbiturate analysis.

| Parameter | HPLC | UPLC/UPLC-MS |

| Column | C18, Newcrom R1 researchgate.netsielc.com | Reversed-phase C18 nih.gov |

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid sielc.com | Acetonitrile/Water with formic acid or ammonium (B1175870) fluoride (B91410) sielc.comnih.govwaters.com |

| Detection | UV (214-220 nm) researchgate.netnih.gov | Mass Spectrometry (MS) nih.gov |

| Run Time | Variable | ~2.2 - 8.5 minutes waters.comnih.gov |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for identifying and quantifying volatile and thermally stable compounds. For the analysis of weak acids like barbiturates, GC offers high sensitivity, with the separation efficiency largely dependent on the column used. ijsra.net

Research Findings: The analysis of barbiturates by GC often requires a derivatization step to improve chromatographic performance and reduce peak tailing. govst.edunih.gov Methylation is a common derivatization technique used to convert the acidic protons of the barbiturate ring into less polar methyl groups. nih.govsci-hub.se This process enhances volatility and thermal stability, leading to better resolution. ijsra.net

The operating temperature of the GC column is a critical parameter. For barbiturates, a temperature range of 190-210°C generally provides good resolution. ijsra.net The retention time of the analytes can be adjusted by modifying the temperature program or the flow rate of the carrier gas. ijsra.net One study utilized a 13 m J & W DB-5 column (5% phenyl polysiloxane phase) for the GC/MS analysis of methylated barbiturates. nih.gov With appropriate methods, blood concentrations as low as 0.1 µg/mL can be detected. nih.gov

The following table outlines common parameters for the GC analysis of barbiturates.

| Parameter | Condition |

| Column | J & W DB-5 (5% phenyl polysiloxane) nih.gov |

| Derivatization | Frequently required; Methylation is common nih.govsci-hub.se |

| Oven Temperature | 190-210 °C ijsra.net |

| Detection | Flame Ionization Detection (FID), Mass Spectrometry (MS) nih.gov |

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is prized for its high sensitivity and specificity, making it an invaluable tool for confirming the identity of analytes. When coupled with chromatographic separation, it provides definitive identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The combination of liquid chromatography with mass spectrometry has become a preferred method for barbiturate analysis, particularly in complex biological matrices. nih.gov LC-MS offers high sensitivity and specificity without the need for the derivatization often required for GC-MS. nih.gov

Research Findings: A rapid and sensitive LC-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous quantification of 17 barbiturates, including butabarbital, in horse plasma. oup.com This method employed liquid-liquid extraction for sample cleanup, followed by separation on a C18 column and analysis in negative electrospray ionization (ESI) mode. oup.com The use of multiple-reaction monitoring (MRM) enhances specificity and allows for accurate quantification. nih.govoup.com For butabarbital, the precursor ion at m/z 211 and the product ion at m/z 168 were monitored. oup.com Such methods can achieve limits of detection (LOD) in the low ng/mL range. nih.govoup.com For example, a method for determining barbiturates in biological specimens reported LODs of 1.5–3.1 ng/mL in whole blood and 0.6–3.6 ng/mL in urine. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a well-established method for the confirmatory analysis of barbiturates. nih.gov

Research Findings: GC-MS analysis of barbiturates typically requires a sample preparation step involving extraction and derivatization to enhance volatility. nih.gov Effective solid-phase extraction (SPE) and methylation procedures have been developed for the simultaneous determination of several barbiturates in urine. nih.gov Following separation on a GC column, the compounds enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting fragmentation pattern serves as a molecular fingerprint. For butabarbital, intense mass spectral peaks are observed at m/z 141, 156, and 183. nih.gov One study reported identifying butabarbital by scanning for fragment ion peaks at m/z 221.5 and 220.6, although this may refer to a specific derivative. govst.edu The use of a deuterated internal standard, such as d5-pentobarbital, can improve the accuracy and precision of quantification. nih.gov Detection limits of approximately 20 ng/mL are achievable with this technique. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound. This capability offers a very high degree of confidence in the identification of an analyte.

Research Findings: HRMS is a powerful tool for validating the molecular weight and confirming the molecular formula of compounds like this compound. The ability to determine the mass of a molecule with high precision allows for the calculation of its elemental formula, C₁₀H₁₆N₂O₃, distinguishing it from other compounds with the same nominal mass. Although barbiturates can be susceptible to dissociation in mass spectrometry, advanced soft ionization techniques can be used to clearly observe the molecular ion, which is crucial for identification. acs.org The unique mass spectral patterns generated, combined with high mass accuracy, allow for the reliable identification of these compounds in trace analysis. acs.org

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. By interacting with electromagnetic radiation, molecules produce unique spectra that serve as a structural fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the magnetic fields around atomic nuclei.

¹H NMR Spectroscopy : Proton NMR provides information about the number and types of hydrogen atoms in the molecule. For this compound, the spectrum would show distinct signals corresponding to the protons of the ethyl and sec-butyl groups. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the unambiguous assignment of each proton.

¹³C NMR Spectroscopy : Carbon-13 NMR identifies the different carbon environments within the molecule. The spectrum of this compound would feature characteristic signals for the carbonyl carbons (C=O) of the barbiturate ring, the quaternary carbon at the 5-position, and the carbons of the ethyl and sec-butyl side chains. The chemical shifts of the carbonyl carbons can be particularly sensitive to the substituents at the 5-position. rsc.org Studies on related barbiturates have shown that chemical shift non-equivalence can be observed between the C-4 and C-6 carbonyl atoms, providing insight into steric effects and conformation. rsc.org

2D NMR Spectroscopy : Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are used to establish connectivity between atoms. COSY spectra reveal proton-proton couplings, helping to trace the connections within the ethyl and sec-butyl chains. HMQC and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with their directly attached (one-bond) or more distant (multiple-bond) carbon atoms, respectively, which is essential for the definitive assignment of all ¹H and ¹³C signals.

Table 1: Predicted NMR Chemical Shifts for this compound Note: Actual experimental values may vary based on solvent and instrument conditions.

| ¹³C NMR | ¹H NMR | ||

|---|---|---|---|

| Atom | Chemical Shift (ppm) | Atom | Chemical Shift (ppm) |

| C=O (C2, C4, C6) | 150-180 | NH | ~11.0 |

| C5 | ~60 | CH (sec-butyl) | ~2.2 |

| CH (sec-butyl) | ~35 | CH₂ (ethyl) | ~2.0 |

| CH₂ (ethyl) | ~25 | CH₂ (sec-butyl) | ~1.5 |

| CH₃ (sec-butyl) | ~15 | CH₃ (ethyl) | ~0.9 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. This technique is excellent for identifying the functional groups present in a compound. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. researchgate.nettandfonline.com

Key vibrational modes include:

N-H Stretching : The N-H bonds in the barbiturate ring typically show absorption bands in the region of 3100-3300 cm⁻¹.

C-H Stretching : The stretching vibrations of the C-H bonds in the ethyl and sec-butyl groups appear just below 3000 cm⁻¹.

C=O Stretching : The carbonyl (C=O) groups of the pyrimidine (B1678525) ring are prominent features, exhibiting strong absorption bands typically in the range of 1680-1760 cm⁻¹. The presence of multiple strong peaks in this region is characteristic of the barbiturate structure.

Ring Vibrations : The breathing vibration of the pyrimidine ring can also be observed at lower frequencies. researchgate.nettandfonline.com

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3300 | Stretching | N-H |

| 2850 - 3000 | Stretching | C-H (aliphatic) |

| 1680 - 1760 | Stretching | C=O (carbonyl) |

Microextraction and Sample Preparation Techniques for Biological Matrices (e.g., Flat Membrane-Based Liquid-Phase Microextraction)

Analyzing this compound in biological samples like blood, urine, or tissue presents a significant challenge due to the complexity of the matrix. nih.gov Effective sample preparation is crucial to isolate the target analyte from interfering substances and to pre-concentrate it for sensitive detection. nih.gov Miniaturized extraction techniques have become essential for this purpose. nih.gov

Flat Membrane-Based Liquid-Phase Microextraction (FM-LPME) is a simple, efficient, and inexpensive sample preparation technique that has been successfully applied to the determination of barbiturates in biological specimens. nih.govresearchgate.net This method is a form of liquid-phase microextraction (LPME) that utilizes a flat, porous membrane to separate the sample (donor phase) from a collection solution (acceptor phase). nih.gov

The FM-LPME process involves the following key steps:

An organic solvent is impregnated into the pores of a hydrophobic flat membrane, creating a supported liquid membrane (SLM). nih.gov

The sample (donor phase), adjusted to an acidic pH to ensure the barbiturate is in its neutral, un-ionized form, is placed on one side of the membrane.

An aqueous acceptor phase, adjusted to a basic pH, is placed on the other side.

The neutral barbiturate molecules diffuse from the donor phase, through the organic solvent in the membrane, and into the basic acceptor phase.

In the basic acceptor phase, the barbiturate becomes ionized, which prevents it from diffusing back across the membrane, effectively trapping and concentrating it. mdpi.com

Factors influencing the efficiency of FM-LPME for barbiturates have been systematically optimized, including the organic extraction solvent (with 2-nonanone (B1664094) showing high recovery), the pH of both donor and acceptor phases, extraction time, and the addition of salt to the sample to increase recovery via the "salting-out" effect. nih.govresearchgate.net This technique, when coupled with analytical methods like liquid chromatography-mass spectrometry (LC-MS), achieves low limits of detection and provides excellent sample cleanup, making it highly suitable for forensic and clinical analysis. nih.gov

Quantitative Determination and Impurity Profiling

Accurate quantification and the identification of impurities are essential for therapeutic drug monitoring and for meeting pharmaceutical quality standards.

Quantitative Determination : Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of barbiturates in biological fluids. waters.com This method can achieve low limits of detection (LOD) and quantification (LOQ) necessary for clinical and forensic applications. Quantification is typically performed by monitoring specific multiple reaction monitoring (MRM) transitions for the analyte and an appropriate internal standard. waters.com The simple "dilute-and-shoot" sample preparation often used with UPLC-MS/MS eliminates the need for more complex liquid-liquid extraction and derivatization steps required by older gas chromatography (GC) methods. waters.com

Impurity Profiling : Impurities in a drug substance can originate from starting materials, by-products of the manufacturing process, or degradation. Identifying these impurities is a critical aspect of quality control. The process involves using high-resolution separation techniques like High-Performance Liquid Chromatography (HPLC) to isolate potential impurities. nih.gov Once isolated, the structure of the impurity is elucidated using a combination of mass spectrometry (MS) and NMR spectroscopy. nih.gov For example, a study on the related compound amobarbital identified an isomeric impurity, 5-ethyl-5-(2-methylbutyl)barbituric acid, which arose from the manufacturing process. nih.gov The isolation by HPLC and subsequent characterization by MS and ¹H NMR confirmed its structure. nih.gov Similar methodologies would be applied to this compound to ensure its purity and identify any related substances.

Emerging and Potential Research Applications of 5 Sec Butylbarbituric Acid Derivatives

Beyond Classical CNS Depressant Effects

The foundational structure of barbituric acid, of which 5-sec-butylbarbituric acid is a derivative, provides a versatile scaffold for chemical modifications. This has enabled the synthesis of a wide array of derivatives with potential applications that are independent of central nervous system depression. Scientific exploration into these analogues has revealed a spectrum of biological activities, suggesting that the therapeutic potential of this class of compounds may be broader than traditionally acknowledged.

Current research directions are focused on harnessing the barbiturate (B1230296) core for novel therapeutic purposes. These areas of investigation include the development of agents with anti-inflammatory, antiviral, and antitumor properties. The ability to introduce various functional groups at different positions on the barbituric acid ring allows for the fine-tuning of their biological and pharmacological profiles. This has opened up new avenues for the design of compounds with specific therapeutic actions, distinct from the well-documented CNS depressant effects of classical barbiturates. The ongoing research in this field aims to unlock the full potential of barbituric acid derivatives in addressing a variety of health conditions.

Urease Inhibition Potential

A significant area of emerging research for barbituric acid derivatives is their potential as urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, a process implicated in the pathogenesis of diseases caused by certain bacteria, such as Helicobacter pylori. The inhibition of urease is a key strategy in the management of these conditions.

Recent studies have demonstrated that various derivatives of barbituric acid and thiobarbituric acid exhibit notable in vitro inhibitory activity against urease. For instance, a series of zwitterionic adducts of barbituric acid derivatives were synthesized and screened for their ability to inhibit jack bean urease. Several of these compounds displayed potent inhibition, with some showing significantly greater activity than the standard inhibitor, thiourea (B124793). nih.govresearchgate.netnih.gov

Molecular docking and dynamics simulations have been employed to understand the mechanism of action, revealing that these derivatives can effectively bind to the active site of the urease enzyme. The enol form of the barbituric acid derivatives appears to be more stable upon coordination with the catalytic nickel ions in the enzyme's active site. nih.govresearchgate.net Key interactions, including hydrophilic interactions with amino acid residues such as Ala169, KCX219, Asp362, and Ala366, are believed to stabilize the inhibitor within the binding pocket, contributing to their inhibitory activity. nih.govresearchgate.net

The structure-activity relationship (SAR) is crucial in this context. The nature and position of substituents on the barbituric acid ring significantly influence the inhibitory potency. For example, studies on bis-thiobarbiturate derivatives have shown that compounds with electron-donating groups on an associated phenyl ring, such as 3,5-dimethoxy and N,N-dimethylamino substituents, exhibit potent urease inhibition. rhhz.net

The following table summarizes the urease inhibitory activity of selected barbituric acid and thiobarbituric acid derivatives from various studies, comparing their IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) with standard inhibitors.

| Compound Type | Specific Derivative Example | Target Enzyme | IC₅₀ (µM) | Standard Inhibitor | Standard's IC₅₀ (µM) |

| Barbituric Acid Derivative | Compound 4i | Jack Bean Urease | 17.6 ± 0.23 | Thiourea | 21.2 ± 1.3 |

| Barbituric Acid Derivative | Compound 5l | Jack Bean Urease | 17.2 ± 0.44 | Thiourea | 21.2 ± 1.3 |

| Bis-thiobarbiturate Derivative | 3,5-dimethoxy analog (Compound 1) | Urease | 7.45 ± 0.12 | Thiourea | 21.10 ± 0.12 |

| Bis-thiobarbiturate Derivative | N,N-dimethyl amino substituted analog (Compound 13) | Urease | 8.61 ± 0.45 | Thiourea | 21.10 ± 0.12 |

| Bis-thiobarbiturate Derivative | meta-hydroxy analog (Compound 9) | Urease | 18.17 ± 1.03 | Thiourea | 21.10 ± 0.12 |

| Enamine Thiobarbiturate | Compound 3h | Urease | - | Acetohydroxamic acid | 20 ± 0.4 |

| Enamine Thiobarbiturate | Compound 3k | Urease | - | Acetohydroxamic acid | 20 ± 0.4 |

| Enamine Thiobarbiturate | Compound 3f | Urease | - | Acetohydroxamic acid | 20 ± 0.4 |

| Enamine Thiobarbiturate | Compound 3o | Urease | - | Acetohydroxamic acid | 20 ± 0.4 |

These findings underscore the potential of barbituric acid derivatives as a promising class of urease inhibitors, warranting further investigation for the development of new therapeutic agents against urease-associated diseases.

Antimicrobial and Antifungal Activities

The growing challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. In this context, derivatives of barbituric acid have been investigated for their potential antimicrobial and antifungal properties. The versatile structure of the barbituric acid nucleus allows for the synthesis of a wide range of compounds that can be tested against various microbial strains.

Research has indicated that certain barbituric acid derivatives exhibit inhibitory effects against both bacteria and fungi. The antimicrobial potential of these compounds is often linked to the specific substituents on the barbituric acid ring. For example, the introduction of different functional groups can modulate the lipophilicity and electronic properties of the molecule, which in turn can influence its ability to penetrate microbial cell membranes and interact with intracellular targets.

Studies have explored the synthesis of pyrimidine-based derivatives, including those derived from barbituric acid, which have shown compatibility with antimicrobial activity. These investigations often involve creating libraries of related compounds to establish structure-activity relationships, aiming to identify derivatives with enhanced potency and a broader spectrum of activity. While the exact mechanisms of action are still under investigation, the findings suggest that barbituric acid derivatives could serve as a valuable scaffold for the development of new antimicrobial and antifungal drugs. Further research is necessary to fully elucidate their therapeutic potential and to optimize their efficacy and safety profiles.

Anticancer and Antitumor Research

In the field of oncology, there is a continuous search for novel compounds that can selectively target cancer cells while minimizing damage to healthy tissues. Derivatives of barbituric acid have emerged as a class of molecules with potential anticancer and antitumor activities. The core structure of barbituric acid can be chemically modified in numerous ways, leading to the generation of compounds with diverse biological effects, including the ability to inhibit cancer cell proliferation and migration.

Recent studies have demonstrated that certain barbituric acid derivatives can exert antiproliferative effects on various cancer cell lines. For instance, a novel barbituric acid derivative, designated as BA-5, has been shown to inhibit the viability of hepatocellular carcinoma (HCC) cells, including those resistant to the standard therapeutic agent sorafenib. This compound was also found to suppress tumor growth in a xenograft mouse model, suggesting its potential as a therapeutic candidate for liver cancer. The underlying mechanism of action for BA-5 appears to involve the inhibition of the AKT signaling pathway and the induction of apoptosis.

Furthermore, other research has explored thiobarbituric acid derivatives for their cytotoxic effects against different cancer types. For example, a chemotype compound, CC-I, and its analogues have been found to be effective against chemotherapy-resistant glioblastomas, neuroblastomas, and lung cancer cell lines. Structure-activity relationship studies have indicated that modifications at the N1, N3, and C5 positions of the thiobarbituric acid ring are important for their cytotoxic activity. These findings highlight the potential of barbituric and thiobarbituric acid derivatives as a promising scaffold for the development of new anticancer agents.

Antioxidant and Neuroprotective Properties

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders. Consequently, compounds with antioxidant properties are of significant interest for their potential therapeutic applications.

Derivatives of barbituric acid have been investigated for their radical-scavenging and antioxidant capabilities. Studies have shown that the core structure of barbituric acid can contribute to these properties. For instance, research comparing 5-butylbarbituric acid to its thio-analogue, 5-butyl-2-thiobarbituric acid, revealed differences in their radical-scavenging activities, underscoring the importance of the core structure in these reactions.

The potential neuroprotective effects of these compounds are often linked to their antioxidant activity. By mitigating oxidative stress, barbituric acid derivatives could help protect neurons from damage. While this area of research is still emerging, the antioxidant properties demonstrated by some barbituric acid derivatives suggest a potential avenue for the development of novel neuroprotective agents. Further studies are needed to fully explore the mechanisms underlying these effects and to identify derivatives with potent antioxidant and neuroprotective profiles.

Applications in Materials Science and Catalysis

The unique chemical structure of this compound and its derivatives has led to their exploration in fields beyond pharmacology, including materials science and catalysis. The presence of multiple functional groups, including carbonyls and acidic protons, allows these molecules to participate in various chemical reactions and interactions, making them versatile building blocks for new materials.

In materials science, barbituric acid derivatives have been investigated for their ability to form supramolecular assemblies through hydrogen bonding. These self-assembling properties can be utilized to create well-ordered structures with potential applications in areas such as crystal engineering and the development of novel functional materials. The ability to modify the substituents on the barbituric acid ring provides a means to control the packing and properties of these molecular assemblies.

In the realm of catalysis, the acidic nature of the C-5 protons in barbituric acid derivatives makes them suitable candidates for use as organocatalysts. They can participate in reactions that proceed via enolate intermediates. Furthermore, the development of efficient and environmentally friendly synthetic methods, such as one-pot multicomponent reactions, for the synthesis of barbituric acid derivatives is an active area of research. These methods often employ reusable catalysts, contributing to the principles of green chemistry. While the application of this compound derivatives in materials science and catalysis is a developing field, their chemical versatility suggests a promising potential for future innovations.

Fluorescent Pigments and Security Applications

The photophysical properties of certain barbituric acid derivatives have garnered interest for their potential use as fluorescent pigments and in security applications. The core structure of barbituric acid can be modified to create compounds that absorb and emit light at specific wavelengths, a key characteristic of fluorescent materials.

Research has shown that the introduction of chromophoric and auxochromic groups to the barbituric acid scaffold can result in the formation of dyes with interesting photophysical properties. For example, azo disperse dyes based on barbituric and thiobarbituric acid derivatives have been synthesized and their spectral properties investigated. These dyes have shown absorption maxima in the visible region and have been successfully applied to polyester (B1180765) fabrics, demonstrating good wash fastness.

The fluorescence of barbituric acid derivatives can be harnessed for various applications. For instance, melamine (B1676169) barbiturate crystals have been shown to exhibit fluorescence in the green region of the spectrum, while the corresponding thiobarbiturate crystals fluoresce in the red region. This tunable fluorescence makes them candidates for use as chemosensors. An example of this is the use of a 1,3-dimethyl barbituric acid derivative as a chemosensor for the detection of hydrazine (B178648) in living cells due to its excellent luminescence properties. These fluorescent characteristics also open up possibilities for their use in security applications, such as in security inks or as markers, where their unique spectral signatures could be used for authentication purposes.

Future Directions and Challenges in 5 Sec Butylbarbituric Acid Research

Development of More Selective and Safer Analogues

A primary challenge in barbiturate (B1230296) research is the development of new analogues with improved safety profiles and greater selectivity. The sedative-hypnotic effects of barbiturates stem from their action as positive allosteric modulators of GABA-A receptors wikipedia.orgeuropa.eu. This mechanism, however, is not highly specific, leading to a broad depression of the central nervous system which can result in significant side effects and a high risk of overdose addictionresource.comeuropa.eunih.gov.

Future research is centered on modifying the chemical structure of barbiturates to achieve more targeted pharmacological action. By altering substituents on the pyrimidine (B1678525) ring, particularly at the C-5 position, researchers aim to fine-tune the molecule's interaction with GABA-A receptor subtypes mdpi.com. The goal is to design compounds that retain the desired therapeutic effects, such as anticonvulsant properties, while minimizing unwanted effects like profound sedation and respiratory depression polarismarketresearch.comnih.gov. Innovations in drug delivery systems are also being explored to enhance safety and efficacy, potentially reducing side effects and improving patient outcomes credenceresearch.com.

Table 1: Key Research Goals in the Development of Safer Barbiturate Analogues

| Research Goal | Rationale | Potential Outcome |

| Enhanced Receptor Subtype Selectivity | To minimize off-target effects and reduce the risk of broad central nervous system depression. | Analogues with specific anticonvulsant or anxiolytic activity without heavy sedation. |

| Modification of Pharmacokinetics | To control the rate of absorption, distribution, metabolism, and excretion, thereby reducing toxicity. | Compounds with a more predictable and stable therapeutic window. |

| Reduced Dependence Liability | To address one of the major historical drawbacks of barbiturate use. | Safer long-term treatment options for chronic conditions like epilepsy. grandviewresearch.com |

| Higher Therapeutic Index | To widen the margin between effective therapeutic doses and toxic doses. | A significant reduction in the risk of fatal overdose, a known issue with older barbiturates. europa.eunih.gov |

Advanced Computational and AI-Driven Drug Design

Table 2: Applications of Computational and AI Tools in Barbiturate Research

| Technology | Application | Potential Impact |

| Machine Learning (ML) | Predicts toxicity, efficacy, and pharmacokinetic properties of novel analogues. | Reduces the number of synthesized compounds, saving time and resources. lifebit.aimodernvivo.com |

| Molecular Docking | Simulates the interaction between a barbiturate analogue and its biological target (e.g., GABA-A receptor). | Provides insights into the mechanism of action and helps optimize binding affinity and selectivity. uokerbala.edu.iq |

| Generative AI | Designs novel molecular structures based on desired pharmacological parameters. | Accelerates the discovery of new chemical entities with improved properties. ethz.ch |

| Quantitative Structure-Activity Relationship (QSAR) | Identifies correlations between chemical structure and biological activity. | Guides the rational design of more potent and safer barbiturate derivatives. |

Exploration of Novel Bioactivities and Therapeutic Modalities

While historically known for their effects on the central nervous system, the barbituric acid scaffold is proving to be a versatile platform for discovering new biological activities mdpi.comdntb.gov.ua. Modern research is expanding the therapeutic horizons for derivatives of 5-sec-butylbarbituric acid far beyond sedation and epilepsy treatment grandviewresearch.com.

Scientists are synthesizing and screening libraries of barbituric acid derivatives for a wide range of pharmacological effects. Promising results have emerged in several areas, including:

Anticancer Activity : Some derivatives have shown potential as antitumor agents researchgate.net.

Antibacterial Agents : New barbiturate derivatives are being explored as novel agents to combat resistant bacterial strains uokerbala.edu.iqrequimte.pt.

Anti-inflammatory and Antioxidant Properties : The barbiturate structure has been modified to create compounds with significant anti-inflammatory and antioxidant capabilities researchgate.net.

Antiviral Activity : Research has also pointed towards the potential for some derivatives to act as antiviral agents mdpi.com.

This exploration of novel bioactivities represents a significant paradigm shift, repurposing a classic drug structure for contemporary therapeutic challenges. By combining the barbituric acid core with other chemical moieties, researchers are creating hybrid molecules with unique and potent biological effects uokerbala.edu.iq.

Sustainable Synthesis and Production Methodologies

In line with the global push towards environmental responsibility, a key challenge for the future of pharmaceutical manufacturing is the development of sustainable and green synthesis methods. The production of this compound and its analogues is no exception.

"Green chemistry" principles are being increasingly applied to the synthesis of barbituric acid derivatives to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. Research in this area is focused on several promising strategies:

Solvent-Free Reactions : Techniques such as grinding reactants together in the absence of a solvent have been shown to be effective for producing 5-arylidine barbituric acid derivatives .

Use of Greener Solvents : When solvents are necessary, the focus is on using environmentally benign options like water or ethanol (B145695) researchgate.net.

Catalysis : The use of reusable and non-toxic catalysts, such as copper oxide nanoparticles or various phosphates, can improve reaction efficiency and reduce waste isca.me.

These green methodologies not only reduce the environmental impact of drug production but also often lead to higher yields and shorter reaction times, making the process more economically viable isca.me.

Q & A

Q. How does the inclusion of this compound in controlled substance lists impact research protocols?

- Methodological Answer : Under the Controlled Drugs and Substances Act, researchers must:

- Licensing : Obtain DEA Schedule III permits for synthesis and storage.

- Documentation : Maintain logs of material quantities, disposal methods, and access restrictions. Ethical reviews (IRB approval) are mandatory for animal or human studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.